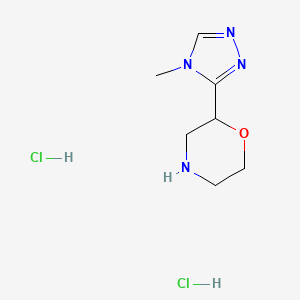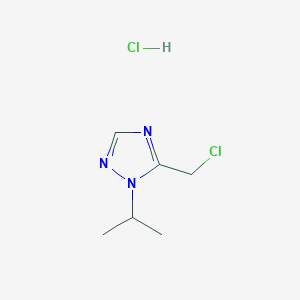![molecular formula C7H11Cl2N3 B1433680 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1803587-84-9](/img/structure/B1433680.png)
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Descripción general
Descripción
“3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride” is a chemical compound with the empirical formula C6H6ClN · HCl . It is also known as 3-Picolyl chloride hydrochloride . The compound is a solid and has a molecular weight of 164.03 .
Synthesis Analysis
A facile synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 137-143 °C (lit.) . More detailed physical and chemical properties can be obtained through spectroscopic analyses .Aplicaciones Científicas De Investigación
Medicinal Chemistry: c-Met Inhibition
3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride: has been identified as a potent inhibitor of the c-Met protein kinase. This enzyme is implicated in various forms of cancer, and its inhibition can be a valuable strategy in targeted cancer therapy. The compound’s structural similarity to clinical candidates like Savolitinib highlights its potential in this field .
Neuropharmacology: GABA A Modulation
This compound also exhibits activity as a GABA A receptor allosteric modulator. By influencing this major inhibitory neurotransmitter system in the brain, it could be used to develop treatments for neurological disorders such as epilepsy, anxiety, and sleep disturbances .
Polymer Chemistry: Solar Cell Applications
The triazolopyridine core of the compound has been incorporated into polymers used in solar cells. These materials benefit from the heterocyclic structure’s ability to facilitate electron transport, which is crucial for the efficiency of photovoltaic devices .
Antibacterial Activity
Recent studies have shown that derivatives of triazolopyridine, including 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride , possess antibacterial properties. They have been tested against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising results comparable to established antibiotics like ampicillin .
Enzyme Inhibition: BACE-1 Inhibition
Another significant application is the inhibition of β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides. Inhibiting BACE-1 is a therapeutic strategy for the treatment of Alzheimer’s disease, and this compound’s efficacy in this role has been documented .
Fluorescent Probes
Due to its unique structure, the compound can be used to create fluorescent probes. These probes can be utilized in various biological assays and imaging techniques to track and visualize biological processes in real-time .
Mecanismo De Acción
Target of Action
The primary targets of 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, thereby disrupting their normal function . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival . By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEKOHLUXDPEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CCl)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride | |
CAS RN |
1803587-84-9 | |
| Record name | 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)







![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)
